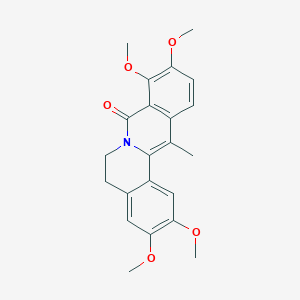
Yuanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yuanamide is a unique compound characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yuanamide can be synthesized through various methods, including electrosynthesis, which offers a sustainable and green approach. This method involves the use of electrochemical conditions to facilitate the formation of amides . Another common method involves the direct coupling of carboxylic acids and amines, alcohols, or thiols to produce amides, peptides, esters, and thioesters .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of a coupling reagent that can be removed by water, promoting the direct coupling between carboxylic acids and amines without detectable racemization . This method is environmentally benign, user-friendly, and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Yuanamide undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophiles or electrophiles under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions include amino-heterocycles, peptides, esters, and thioesters .
Scientific Research Applications
Yuanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of yuanamide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of amide bonds through nucleophilic substitution and the stabilization of transition states through secondary interactions .
Comparison with Similar Compounds
Penicillin G: An antibiotic containing an amide functional group.
Piperine: Responsible for the pungent flavor of black pepper.
Anandamide: Provides pleasurable sensations from eating chocolate.
Uniqueness: Yuanamide’s unique structure, with a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, sets it apart from other amides. This structure imparts both nucleophilic and electrophilic properties, making it highly reactive and versatile in various chemical reactions .
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one |
InChI |
InChI=1S/C22H23NO5/c1-12-14-6-7-16(25-2)21(28-5)19(14)22(24)23-9-8-13-10-17(26-3)18(27-4)11-15(13)20(12)23/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
YCRTZNIBHAKZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC(=C(C=C3CCN2C(=O)C4=C1C=CC(=C4OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















